4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride
Brand Name: Vulcanchem
CAS No.: 284674-50-6
VCID: VC7913092
InChI: InChI=1S/C14H9ClF2N2O4S/c15-9-3-1-8(2-4-9)13(20)19-14(21)18-12-6-5-10(7-11(12)16)24(17,22)23/h1-7H,(H2,18,19,20,21)
SMILES: C1=CC(=CC=C1C(=O)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)F)F)Cl
Molecular Formula: C14H9ClF2N2O4S
Molecular Weight: 374.7 g/mol

4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride

CAS No.: 284674-50-6

Cat. No.: VC7913092

Molecular Formula: C14H9ClF2N2O4S

Molecular Weight: 374.7 g/mol

* For research use only. Not for human or veterinary use.

4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride - 284674-50-6

Specification

CAS No. 284674-50-6
Molecular Formula C14H9ClF2N2O4S
Molecular Weight 374.7 g/mol
IUPAC Name 4-[(4-chlorobenzoyl)carbamoylamino]-3-fluorobenzenesulfonyl fluoride
Standard InChI InChI=1S/C14H9ClF2N2O4S/c15-9-3-1-8(2-4-9)13(20)19-14(21)18-12-6-5-10(7-11(12)16)24(17,22)23/h1-7H,(H2,18,19,20,21)
Standard InChI Key VODPVCKMGSNXMO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)F)F)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)F)F)Cl

Introduction

Chemical Identity and Structural Features

The molecular architecture of 4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride comprises three distinct functional domains:

  • Sulphonyl fluoride group (-SO₂F): Positioned at the 1-position of the benzene ring, this moiety confers electrophilic reactivity, enabling participation in nucleophilic substitution reactions .

  • Fluorine substituent: Located at the 3-position, fluorine enhances metabolic stability and influences electronic distribution across the aromatic system .

  • Urea-linked 4-chlorobenzoyl group: The 4-chlorobenzoyl fragment, connected via a carbonyl-urea bridge to the 4-position nitrogen, introduces steric bulk and potential hydrogen-bonding interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₄H₉ClF₂N₂O₄S
Molecular Weight374.75 g/mol
IUPAC Name4-({[(4-Chlorobenzoyl)amino]carbonyl}amino)-3-fluorobenzene-1-sulphonyl fluoride
Substituent Positions1 (SO₂F), 3 (F), 4 (urea linkage)

Synthesis and Manufacturing

While explicit synthetic routes for this compound remain undisclosed in public literature, retrosynthetic analysis suggests plausible pathways:

Sulphonyl Fluoride Formation

The sulphonyl fluoride group is typically introduced via Halex fluorination, where a sulphonyl chloride intermediate reacts with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) . For example:

Ar-SO2Cl+KFDMFAr-SO2F+KCl\text{Ar-SO}_2\text{Cl} + \text{KF} \xrightarrow{\text{DMF}} \text{Ar-SO}_2\text{F} + \text{KCl}

This step likely occurs early in the synthesis to avoid side reactions with other functional groups .

Urea Linkage Construction

The urea bridge connecting the benzene ring to the 4-chlorobenzoyl group may form through a carbodiimide-mediated coupling between an aniline derivative and 4-chlorobenzoyl isocyanate :

Ar-NH2+O=C=N-(4-Cl-C₆H₄-CO)EDC/HOBtAr-NH-C(O)-NH-(4-Cl-C₆H₄-CO)\text{Ar-NH}_2 + \text{O=C=N-(4-Cl-C₆H₄-CO)} \xrightarrow{\text{EDC/HOBt}} \text{Ar-NH-C(O)-NH-(4-Cl-C₆H₄-CO)}

Reaction conditions (e.g., temperature, solvent) would critically influence yield, with dichloromethane (DCM) or tetrahydrofuran (THF) serving as common media .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to exhibit limited aqueous solubility (<1 mg/mL) due to hydrophobic aryl groups, with enhanced solubility in polar organic solvents (e.g., DMSO, acetone) .

  • Stability: The sulphonyl fluoride group is susceptible to hydrolysis under alkaline conditions, generating sulphonic acid derivatives :

Ar-SO2F+H2OAr-SO3H+HF\text{Ar-SO}_2\text{F} + \text{H}_2\text{O} \rightarrow \text{Ar-SO}_3\text{H} + \text{HF}

Storage recommendations likely include anhydrous environments at -20°C .

Spectroscopic Characteristics

  • IR Spectroscopy: Key absorptions include:

    • S=O stretch: 1360–1340 cm⁻¹ (asymmetric), 1160–1140 cm⁻¹ (symmetric) .

    • C-F stretch: 1250–1100 cm⁻¹ .

  • NMR (¹H):

    • Aromatic protons: δ 7.2–8.1 ppm (complex splitting due to fluorine coupling) .

    • Urea NH: δ 9.5–10.5 ppm (broad, exchangeable) .

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